5-Methylthieno[2,3-d][1,3]thiazol-2-amine
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Overview
Description
5-Methylthieno[2,3-d][1,3]thiazol-2-amine: is an organic compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 g/mol . This compound is characterized by a thieno[2,3-d][1,3]thiazole core structure with a methyl group at the 5-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various cellular targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthieno[2,3-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthieno[2,3-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted thiazoles.
Scientific Research Applications
5-Methylthieno[2,3-d][1,3]thiazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thieno[2,3-d][1,3]thiazol-2-amine: Lacks the methyl group at the 5-position.
5-Methylthieno[2,3-d][1,3]thiazole: Lacks the amine group at the 2-position.
2-Aminothiazole: Lacks the thieno ring and the methyl group.
Uniqueness: 5-Methylthieno[2,3-d][1,3]thiazol-2-amine is unique due to the presence of both the methyl group at the 5-position and the amine group at the 2-position, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
5-methylthieno[2,3-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-3-2-4-5(9-3)8-6(7)10-4/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFNGXOEOASDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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